![molecular formula C8H4Cl3NS B12553364 4-[(Trichloromethyl)sulfanyl]benzonitrile CAS No. 184783-01-5](/img/structure/B12553364.png)
4-[(Trichloromethyl)sulfanyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Trichloromethyl)sulfanyl]benzonitrile is a chemical compound with the molecular formula C8H4Cl3NS. It is characterized by the presence of a benzonitrile group (a benzene ring attached to a nitrile group) and a trichloromethylsulfanyl group (a carbon atom attached to three chlorine atoms and a sulfur atom). This compound is used as a building block in various chemical syntheses and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trichloromethyl)sulfanyl]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with trichloromethylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
4-[(Trichloromethyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-[(Trichloromethyl)sulfanyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Trichloromethyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trichloromethylsulfanyl group.
4-(Dimethylamino)benzonitrile: Contains a dimethylamino group instead of a trichloromethylsulfanyl group.
4-(Trichloromethyl)benzonitrile: Similar structure but lacks the sulfur atom.
Uniqueness
4-[(Trichloromethyl)sulfanyl]benzonitrile is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
184783-01-5 |
|---|---|
分子式 |
C8H4Cl3NS |
分子量 |
252.5 g/mol |
IUPAC名 |
4-(trichloromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H4Cl3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H |
InChIキー |
IGGWBGJBUKJUKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)SC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
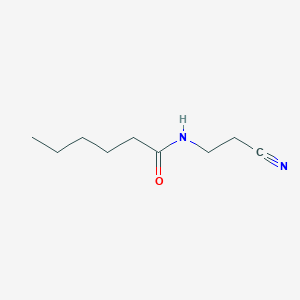
silane](/img/structure/B12553300.png)
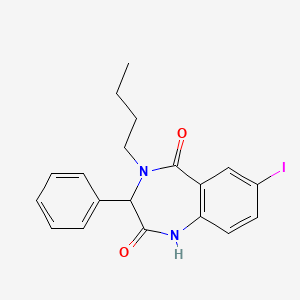
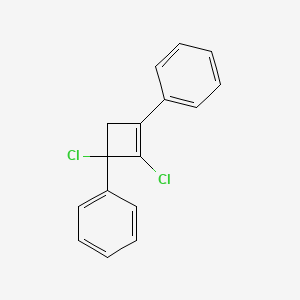
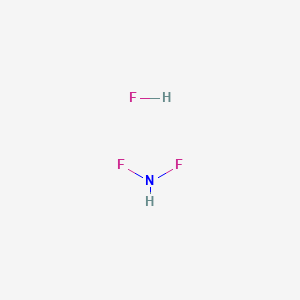
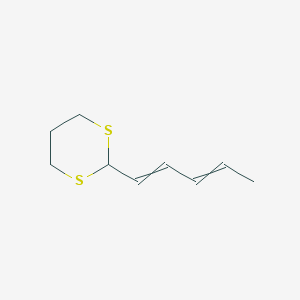

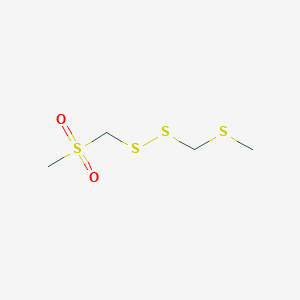
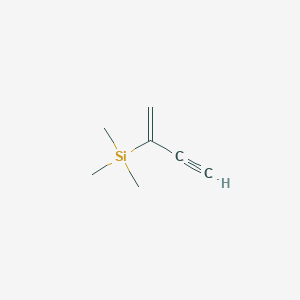
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
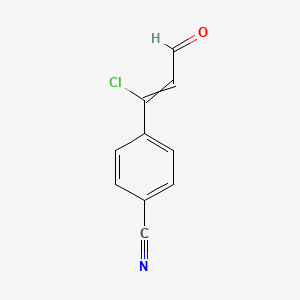
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)
